Predicted Lipophilicity: Allyl vs Methyl N3-Substitution
Target compound ZINC4076432 displays a computed logP of 1.859, approximately 0.8–1.0 log units higher than the N3-methyl analog, consistent with the additional two-carbon allyl chain [1]. This moderate increase in lipophilicity is expected to enhance passive membrane permeability without violating Lipinski's Rule of Five (cLogP <5) [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 1.859 |
| Comparator Or Baseline | 3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine; predicted logP ~1.0–1.1 (calculated by Molinspiration for related N3-alkyl benzothiazolines, exact ZINC entry not retrieved at time of analysis) |
| Quantified Difference | Δ logP ≈ +0.8 to +0.9 |
| Conditions | ZINC15 predicted logP (XLogP3 method); comparator estimate based on class-level trend and Molinspiration data for N3-methyl benzothiazoline scaffolds [2]. |
Why This Matters
A higher logP within the drug-like range (1–3) often correlates with improved cell permeability in screening assays, making the allyl derivative more suitable for intracellular target engagement studies.
- [1] ZINC15 Database. Substance ZINC000004076432. Predicted logP 1.859. View Source
- [2] Molinspiration Cheminformatics. LogP prediction methodology and comparative data for benzothiazoline derivatives. (Class-level reference; exact comparator values are vendor-estimated.) View Source
